2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-14-17-5-3-10-23-21(17)27-18-8-12-24(13-9-18)20(26)15-25-11-7-16-4-1-2-6-19(16)25/h1-7,10-11,18H,8-9,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINSLVTNPCDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperidine Ring Formation: The acetylated indole is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.
Nicotinonitrile Group Introduction: Finally, the piperidine derivative is reacted with nicotinonitrile under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key features of 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile with two related compounds from recent literature:
*Note: Molecular formula and weight for the target compound are derived from structural analysis.
Key Observations:
Nicotinonitrile vs. Carboxamido/Phosphate Groups: The target compound’s nitrile group distinguishes it from Compound 2 (phosphoric acid salt) and the methoxyindole acetamide in . The nitrile’s electron-withdrawing nature may enhance binding to kinases but reduce solubility compared to charged groups like phosphates .
Indole Substitution: The absence of a methoxy group on the indole (vs.
Piperidine Linker : All three compounds share a piperidine core, but substitutions (e.g., benzyl in vs. acetyl-indole in the target) influence conformational flexibility and steric interactions.
Pharmacological and Pharmacokinetic Insights
- Compound 2 () : Demonstrated potent platelet aggregation inhibition and a prolonged plasma half-life attributed to its phosphoric acid salt formulation. This highlights the importance of solubilizing groups in pharmacokinetic optimization .
- The methoxy group may enhance blood-brain barrier penetration .
- Target Compound: The nicotinonitrile group’s metabolic stability (resistant to hydrolysis) could mitigate rapid clearance, but its lower solubility may limit oral bioavailability.
Biological Activity
The compound 2-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS No. 1796970-16-5) is a complex organic molecule notable for its potential pharmacological properties. Its structure incorporates an indole moiety, a piperidine ring, and a nicotinonitrile group, which may contribute to its biological activity. This article synthesizes available research findings on the biological activities of this compound, highlighting its therapeutic potential across various domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.4 g/mol. The compound features several functional groups that are known to interact with biological systems, including an indole, which is often associated with diverse bioactivities such as anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the anticancer efficacy of indole-based compounds against human lung cancer cells (A549), demonstrating the potential of this class of compounds in cancer therapy .
Antimicrobial Activity
Indole-containing compounds are also recognized for their antimicrobial properties. The presence of the piperidine and nicotinonitrile moieties in this compound may enhance its activity against bacterial strains. For example, related indole derivatives have shown effectiveness against Gram-positive bacteria, indicating that this compound could possess similar properties .
Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective effects. Indole derivatives have been studied for their ability to modulate neurotransmitter systems and exert antioxidant effects, which may protect neuronal cells from oxidative stress and neurodegeneration .
While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activities may stem from:
- Inhibition of cell proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
- Modulation of apoptosis : Indoles can induce apoptosis through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole structure | Anticancer, Antimicrobial |
| Piperidine-based Compounds | Piperidine ring | Neuroprotective, Antidepressant |
| Nicotinonitrile Derivatives | Nicotinonitrile group | Antimicrobial, Anti-inflammatory |
Case Studies
Several studies have documented the biological activities of similar compounds:
- Anticancer Efficacy : A study demonstrated that a series of indole-piperidine hybrids exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and inhibition of cell migration .
- Antimicrobial Activity : Another investigation found that related indole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
